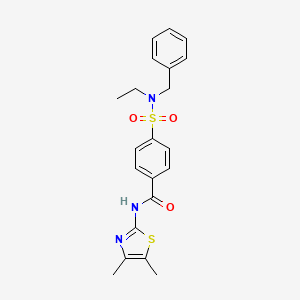

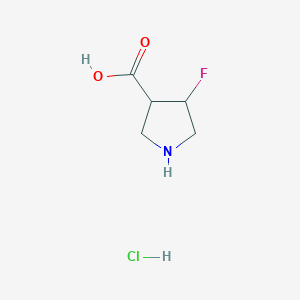

![molecular formula C8H8N4O B2931737 3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine CAS No. 1248214-26-7](/img/structure/B2931737.png)

3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine, also known as PMOXA, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PMOXA belongs to the family of oxadiazole derivatives, which have been found to exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. In

Applications De Recherche Scientifique

Synthesis and Anticancer Activity

3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine derivatives, such as 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines, have been synthesized and evaluated for their anticancer activities. These compounds have shown significant cytotoxicity against various human cancer cell lines, including gastric cancer NUGC, with some derivatives exhibiting more potent activity than standard treatments. The structural confirmation of these compounds was achieved through spectral data and elemental analyses, indicating their potential as novel anticancer agents (Abdo & Kamel, 2015).

Antimicrobial Activities

Synthesized derivatives starting from isonicotinic acid hydrazide, including 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol, have been investigated for their antimicrobial activities. These compounds demonstrated good to moderate activity against various microbial strains, suggesting their potential as antimicrobial agents. The synthesis process and antimicrobial evaluation highlight the versatility of 3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine derivatives in developing new therapeutic agents (Bayrak et al., 2009).

Coordination Chemistry and Material Science

The compound has been utilized in the synthesis of novel imidazo[1,5-b]pyridazine-substituted (pyridyl-methyl)amines, which after deprotonation, serve as monoanionic amido-pincer ligands suitable for stabilizing mononuclear iridium complexes. This application demonstrates the compound's potential in coordination chemistry and material science, particularly in the formation of metal-organic frameworks and catalytic systems (Kutlescha et al., 2010).

Antiproliferative and Antimicrobial Activities

Oxadiazole analogues synthesized from 2-aminopyridine, including 3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine derivatives, have been characterized and evaluated for their antiproliferative and antimicrobial activities. Some compounds showed selective anticancer activity against specific human cell lines, while others demonstrated significant antibacterial and antifungal activities, underscoring their therapeutic potential (Ahsan & Shastri, 2015).

Propriétés

IUPAC Name |

3-(pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-8-11-7(12-13-8)5-6-1-3-10-4-2-6/h1-4H,5H2,(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGNOBBPCBLUFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC2=NOC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-methyl-2-pyridinyl)-N'-[(E)-phenylmethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2931655.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N,N-dipropylacetamide](/img/no-structure.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B2931659.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide](/img/structure/B2931660.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2931668.png)

![methyl 4-[(3E)-3-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B2931672.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2931677.png)